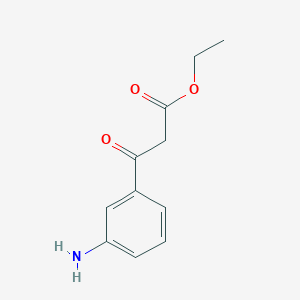
Ethyl 3-(3-aminophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-aminophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of propanoic acid and contains an ethyl ester group, an amino group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-aminophenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 3-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-aminophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-aminophenyl)-3-hydroxypropanoate.
Substitution: 3-(3-aminophenyl)-3-oxopropanoic acid.
Scientific Research Applications
Ethyl 3-(3-aminophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-aminophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the amino group can form hydrogen bonds with enzymes, affecting their activity. The ketone group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-aminophenyl)-3-oxopropanoate: Similar structure but with the amino group in the para position.
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness
Ethyl 3-(3-aminophenyl)-3-oxopropanoate is unique due to the presence of both an amino group and a ketone group in the same molecule. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and research.
Biological Activity
Ethyl 3-(3-aminophenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H13N1O3
- Molecular Weight : Approximately 219.24 g/mol
- Functional Groups : Contains an ethyl ester, an amino group, and a ketone.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in cell proliferation and survival pathways, potentially leading to apoptosis in cancer cells.
- Molecular Docking Studies : These studies indicate that the compound can bind to active sites of target proteins, disrupting their function and promoting cell death in malignant cells.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. It induced apoptosis as evidenced by increased cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3 activation .
Case Studies
- Study on Apoptosis Induction : In a study involving xenograft models, administration of this compound resulted in significant tumor reduction. The study measured tumor volume and apoptosis markers at various time points post-treatment .
- Structure-Activity Relationship (SAR) : A comparative analysis with structural analogs revealed that modifications to the amino group significantly influenced the compound's potency against cancer cell lines, highlighting the importance of functional group positioning in determining biological activity.
Research Findings
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 3-(3-aminophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7,12H2,1H3 |
InChI Key |
AQGCBWOHCQGTRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















